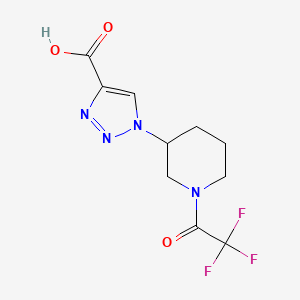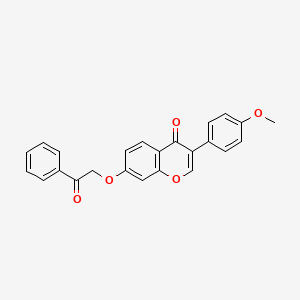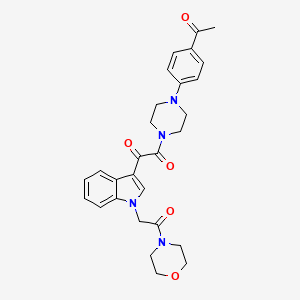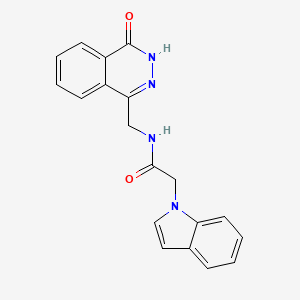![molecular formula C6H6ClNS B2987121 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 201006-49-7](/img/structure/B2987121.png)
2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole” is a chemical compound with the CAS Number: 201006-49-7 . It has a molecular weight of 160.65 . The IUPAC name for this compound is 2-chloro-1,4,5,6-tetrahydro-1lambda3-cyclopenta[d]thiazole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClNS/c7-6-8-4-2-1-3-5(4)9-6/h9H,1-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Design
Research has explored the synthesis and application of thiazole derivatives in various fields. For instance, studies have shown the facile ring closure of amino-thiazole derivatives to form thiazolo[5,4-d]pyrimidines with potential biological activities, such as molluscicidal properties which could be valuable in controlling schistosomiasis (El-bayouki & Basyouni, 1988). Similarly, quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives have been conducted to predict their corrosion inhibition performances, indicating their potential application in protecting metals against corrosion (Kaya et al., 2016).
Corrosion Inhibition
Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors. The new 2,5-disubstituted 1,3,4-thiadiazoles, for example, have shown promise in inhibiting mild steel corrosion in acidic solutions, highlighting their potential in material science and engineering applications (Bentiss et al., 2007).
Antimicrobial and Anticancer Activities
Research into thiazole-based heterocycles has revealed their potential in developing new antimicrobial and anticancer agents. A study synthesized a novel series of thiazole-based heterocycles using 1,3-dipolar cycloaddition reactions, demonstrating significant antimicrobial activity and some anticancer potential against various cell lines (Abu-Melha et al., 2019). This highlights the thiazole scaffold's versatility in pharmaceutical development.
Material Science and Structural Analysis
In material science, thiazole derivatives have been utilized in synthesizing novel compounds with potential applications in various fields, including as inhibitors for metal corrosion. The synthesis and study of such derivatives contribute to our understanding of material protection and preservation (Saraswat & Yadav, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
2-chloro-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIRWVWTKMWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)
![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)
![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)

![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)







![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2987059.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2987061.png)